
5-Chloro-2-(trifluoromethoxy)benzyl alcohol
Vue d'ensemble
Description
5-Chloro-2-(trifluoromethoxy)benzyl alcohol is a chemical compound with the CAS Number: 874821-52-0 . It has a molecular weight of 226.58 . The IUPAC name for this compound is [5-chloro-2-(trifluoromethoxy)phenyl]methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3,13H,4H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Applications De Recherche Scientifique
Benzyl Ethers Synthesis
5-Chloro-2-(trifluoromethoxy)benzyl alcohol is utilized in the synthesis of benzyl ethers. Poon and Dudley (2006) demonstrated the conversion of alcohols into benzyl ethers using a stable organic salt, which could be a related application for this compound in synthesizing benzyl ethers (Poon & Dudley, 2006).
O-Benzylating Reagent
Yamada et al. (2012) introduced a novel O-benzylating reagent, showcasing its application in benzylation reactions. This application may extend to this compound, highlighting its potential role in organic synthesis (Yamada et al., 2012).
Protection of Alcohols
The compound is also instrumental in the protection of alcohols. Poon et al. (2007) discussed the protection of alcohols using benzyl alcohol derivatives, an area where this compound might be applicable (Poon et al., 2007).
Synthesis of α-Trifluoromethyl α-Amino Acids
Burger et al. (2006) explored the synthesis of α-trifluoromethyl α-amino acids, where benzyl alcohols played a key role. This indicates the potential of this compound in similar synthetic pathways (Burger et al., 2006).
Aromatic Chlorination
The role of polyfluorinated alcohols in catalyzing electrophilic chlorination, as demonstrated by Ben-Daniel et al. (2003), suggests a possible application for this compound in similar catalytic processes (Ben-Daniel et al., 2003).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s recommended to wash with plenty of water . If skin or eye irritation persists, medical advice should be sought .
Propriétés
IUPAC Name |
[5-chloro-2-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVPVUAGDRWIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


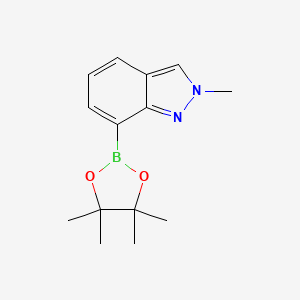
![Acetamide,n-[4-(4-oxo-1-piperidinyl)phenyl]-](/img/structure/B1425480.png)
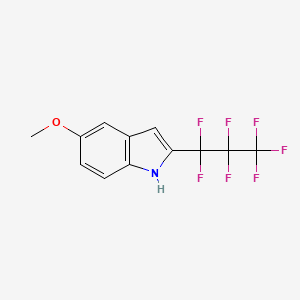
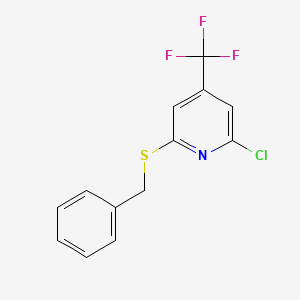
![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester](/img/structure/B1425484.png)



![3-Methylbenzo[d]isoxazole-5-carbaldehyde](/img/structure/B1425493.png)
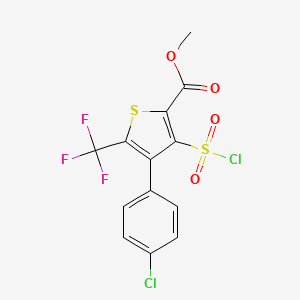
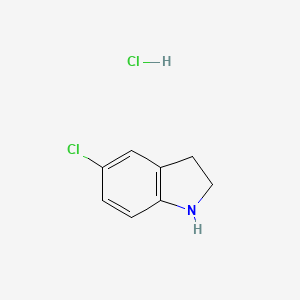
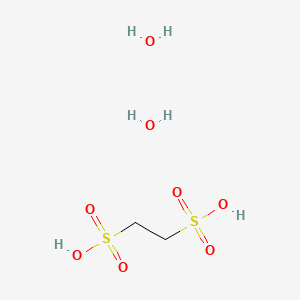
![Ethyl 8-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1425497.png)